molecular formula C11H7BrO B2366181 4-Bromo-2-naphthaldehyde CAS No. 1013-80-5; 874357-11-6

4-Bromo-2-naphthaldehyde

Cat. No.: B2366181
CAS No.: 1013-80-5; 874357-11-6
M. Wt: 235.08
InChI Key: XXBWXFQJIKOIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-naphthaldehyde is a useful research compound. Its molecular formula is C11H7BrO and its molecular weight is 235.08. The purity is usually 95%.
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Properties

IUPAC Name

4-bromonaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBWXFQJIKOIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, an oxalyl chloride methylene chloride solution (2.0 M, 4.88 ml) was diluted with methylene chloride (40 ml), and dimethyl sulfoxide (0.9 ml, 12.7 mmol) was added dropwise thereto at −78° C. To this solution, a solution of (4-bromonaphthalene-2-yl)-methanol (1.15 g, 4.88 mmol) as synthesized according to a document [J. Med. Chem., 37, 2485 (1993)] in methylene chloride (10 ml) was added dropwise over 10 minutes. This reaction mixture was stirred at −78° C. for 15 minutes and −45° C. for one hour, and then triethylamine (4.0 ml, 29.3 mmol) was added dropwise thereto and stirred at 0° C. for 30 minutes. To the reaction solution, a saturated ammonium chloride aqueous solution was added and the resulting solution was extracted with methylene chloride. The organic layer was washed with water and a saturated sodium chloride aqueous solution, and dried with sodium sulfate. After filtration, the solvent was distilled under reduced pressure, and the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:20)] to obtain the title compound (890 mg, 78%).
Name
oxalyl chloride methylene chloride
Quantity
4.88 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
78%

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